molecular formula C7H4BrNO B13675008 2-Bromofuro[2,3-b]pyridine

2-Bromofuro[2,3-b]pyridine

Cat. No.: B13675008
M. Wt: 198.02 g/mol
InChI Key: CLMGDHAVQYQCMK-UHFFFAOYSA-N
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Description

2-Bromofuro[2,3-b]pyridine (CAS 1518148-21-4) is a high-value brominated heterocyclic compound that serves as a key synthetic intermediate in organic and medicinal chemistry. The furo[2,3-b]pyridine core is a recognized privileged scaffold in drug discovery, gaining traction as a hinge-binding template for the synthesis of protein kinase inhibitors . This core structure is an isosteric replacement for promiscuous azaindole scaffolds, a strategy often employed to improve selectivity profiles in kinase inhibitors without sacrificing potency . The bromine handle at the 2-position makes this compound an excellent substrate for versatile palladium-mediated cross-coupling reactions, enabling rapid exploration of structure-activity relationships (SAR) . Beyond kinase targets, furopyridine derivatives exhibit a broad range of biological activities, including anticonvulsant, antipsychotic, and antiproliferative effects, and have been investigated as acetylcholinesterase inhibitors and HIV-1 nonnucleoside reverse transcriptase inhibitors . Provided as a research-grade material, it is essential for hit-to-lead optimization campaigns and library synthesis. Store at 2-8°C.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4BrNO

Molecular Weight

198.02 g/mol

IUPAC Name

2-bromofuro[2,3-b]pyridine

InChI

InChI=1S/C7H4BrNO/c8-6-4-5-2-1-3-9-7(5)10-6/h1-4H

InChI Key

CLMGDHAVQYQCMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)OC(=C2)Br

Origin of Product

United States

Chemical Reactivity and Transformation of 2 Bromofuro 2,3 B Pyridine

Reactivity at the Bromine-Substituted C2 Position

The bromine atom at the C2 position of the furo[2,3-b]pyridine (B1315467) ring is strategically located adjacent to the pyridine (B92270) nitrogen and on the electron-rich furan (B31954) ring. This position is highly susceptible to a variety of transformations, including cross-coupling reactions, nucleophilic aromatic substitution, and metal-halogen exchange, making it a pivotal point for molecular elaboration.

Cross-Coupling Reactions for C-C and C-N Bond Formation

The C2-bromo substituent serves as an excellent electrophilic partner in numerous palladium-catalyzed cross-coupling reactions, which are fundamental for constructing C-C and C-N bonds. These reactions are widely used due to their functional group tolerance and reliability. wikipedia.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, to form a C-C bond. For 2-Bromofuro[2,3-b]pyridine, this method is highly effective for introducing aryl and heteroaryl substituents at the C2 position. Typical conditions involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand, and a base like K₂CO₃ or Cs₂CO₃ in a solvent mixture such as dioxane/water. nih.govresearchgate.netkashanu.ac.ir

Sonogashira Coupling: To form a C(sp²)-C(sp) bond, the Sonogashira reaction couples this compound with a terminal alkyne. nih.govnih.gov This reaction is generally co-catalyzed by palladium and copper(I) salts (e.g., CuI) in the presence of an amine base like triethylamine (Et₃N) or diisopropylamine (DIPA). semanticscholar.orgsemanticscholar.org

Buchwald-Hartwig Amination: This reaction is a cornerstone for forming C-N bonds by coupling aryl halides with amines. nih.govacsgcipr.org It allows for the introduction of primary and secondary amines at the C2 position of the furo[2,3-b]pyridine core. The reaction requires a palladium catalyst, a suitable phosphine ligand (e.g., BINAP, XPhos), and a strong base such as sodium tert-butoxide (NaOt-Bu). researchgate.netfigshare.com

Heck Coupling: The Heck reaction forms a C-C bond by coupling the aryl bromide with an alkene. This reaction is catalyzed by a palladium complex and typically requires a base to neutralize the HBr formed during the reaction.

Negishi Coupling: This coupling reaction involves the use of an organozinc reagent as the nucleophilic partner. wikipedia.orgorganic-chemistry.org The reaction of 2-zincio-furo[2,3-b]pyridine (formed via metal-halogen exchange) with another aryl halide, or the direct coupling of this compound with an organozinc reagent, provides a pathway to biaryl structures. orgsyn.org

Table 1: Representative Cross-Coupling Reactions at the C2 Position
Coupling ReactionReagentsCatalyst/LigandBaseProduct Type
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄K₂CO₃2-Aryl-furo[2,3-b]pyridine
SonogashiraTerminal alkynePdCl₂(PPh₃)₂/CuIEt₃N2-Alkynyl-furo[2,3-b]pyridine
Buchwald-HartwigPrimary/Secondary AminePd₂(dba)₃/BINAPNaOt-Bu2-Amino-furo[2,3-b]pyridine
HeckAlkene (e.g., Styrene)Pd(OAc)₂/P(o-tol)₃Et₃N2-Alkenyl-furo[2,3-b]pyridine
NegishiOrganozinc reagentPd(PPh₃)₄N/A2-Alkyl/Aryl-furo[2,3-b]pyridine

Nucleophilic Aromatic Substitution Reactions

The C2 position of the pyridine ring is electron-deficient and thus activated towards nucleophilic aromatic substitution (SₙAr). The proximity of the electronegative nitrogen atom helps to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. Although less common than cross-coupling reactions for this substrate, SₙAr provides a direct route for the displacement of the bromide with strong nucleophiles.

Typical nucleophiles for this transformation include alkoxides (e.g., sodium methoxide), thiolates, and amines. The reaction often requires elevated temperatures to proceed efficiently. For instance, heating this compound with sodium methoxide in methanol would be expected to yield 2-Methoxyfuro[2,3-b]pyridine. Similarly, reaction with amines under thermal conditions can lead to C-N bond formation, although the Buchwald-Hartwig amination is generally more efficient and versatile.

Metal-Halogen Exchange Reactions and Subsequent Electrophilic Trapping

The bromine atom at the C2 position can be readily exchanged with a metal, typically lithium or magnesium, to form a potent organometallic nucleophile. This transformation is usually achieved at low temperatures (e.g., -78 °C) using an organolithium reagent like n-butyllithium (n-BuLi) or a Grignard reagent like isopropylmagnesium chloride (i-PrMgCl). nih.govresearchgate.net

The resulting 2-lithio or 2-magnesiofuro[2,3-b]pyridine intermediate is a powerful base and nucleophile that can be "trapped" by reacting it with a wide variety of electrophiles. This two-step sequence allows for the introduction of a diverse array of functional groups at the C2 position that are not accessible via cross-coupling methods. researchgate.net

Table 2: Examples of Electrophilic Trapping after Metal-Halogen Exchange
ElectrophileReagent ExampleFunctional Group Introduced
Aldehyde/KetoneBenzaldehydeHydroxymethyl
CarboxylationCarbon Dioxide (CO₂)Carboxylic Acid
AlkylationIodomethane (CH₃I)Methyl
SilylationTrimethylsilyl chloride (TMSCl)Trimethylsilyl
BorylationTriisopropyl borateBoronic Ester
FormylationN,N-Dimethylformamide (DMF)Aldehyde

Reactivity of the Fused Furo[2,3-b]pyridine Heterocyclic System

Beyond the functionalization at the C2 position, the aromatic core of the furo[2,3-b]pyridine system itself possesses distinct reactivity patterns, enabling direct modification of its C-H bonds.

Electrophilic Aromatic Substitution Reactions and Regioselectivity

Electrophilic aromatic substitution (EAS) on the furo[2,3-b]pyridine ring is dictated by the contrasting electronic properties of the fused furan and pyridine rings. The pyridine ring is strongly deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. When substitution does occur on pyridine itself, it requires harsh conditions and is directed to the C3 and C5 positions. acs.orgrsc.org

Conversely, the furan ring is electron-rich and highly activated towards electrophilic attack. Therefore, EAS on the unsubstituted furo[2,3-b]pyridine core is predicted to occur preferentially on the furan ring. Based on the directing effects of the fused pyridine and the furan oxygen, the most likely position for electrophilic attack is C3. For example, nitration of furan derivatives is typically achieved with reagents like acetyl nitrate. semanticscholar.org Applying similar logic, nitration of furo[2,3-b]pyridine would be expected to yield 3-nitrofuro[2,3-b]pyridine. Acylation and halogenation would follow a similar regiochemical outcome, favoring substitution at the C3 position. For related benzofuro[c]pyridine systems, electrophilic substitution has been shown to occur on the electron-rich benzene ring. researchgate.net

C-H Activation and Direct Functionalization Strategies

Modern synthetic methods allow for the direct conversion of C-H bonds into C-C, C-N, or C-B bonds, bypassing the need for pre-functionalized substrates. These strategies are highly valuable for late-stage functionalization.

C-H Arylation: Palladium-catalyzed direct C-H arylation can functionalize the C-H bonds of the pyridine ring. beilstein-journals.orgnih.gov Depending on the directing group and reaction conditions, arylation can be guided to specific positions. For pyridine derivatives, C-H activation often occurs at the position adjacent to a directing group or at electronically favored sites. nih.govmdpi.comrsc.org

C-H Borylation: Iridium-catalyzed C-H borylation is a powerful method for installing a boronic ester group onto a heteroaromatic ring. illinois.edu This reaction typically proceeds with high regioselectivity, often governed by steric factors. For pyridines, borylation can be challenging due to catalyst inhibition by the nitrogen lone pair, but this can be overcome by using appropriate ligands or substrates with directing groups. rsc.orgnih.govsemanticscholar.orgumich.edu The resulting borylated furo[2,3-b]pyridines are versatile intermediates for subsequent Suzuki-Miyaura cross-coupling reactions.

C-H Amination: Rhodium-catalyzed C-H amination provides a route to directly install nitrogen-containing functional groups. researchgate.netnih.gov These reactions often involve a nitrene intermediate that inserts into a C-H bond, with selectivity often favoring positions adjacent to the heteroatom or sterically accessible sites.

Table 3: C-H Functionalization Strategies for the Furo[2,3-b]pyridine Core
ReactionCatalystReagentsPotential Position(s)Product
C-H ArylationPd(OAc)₂Aryl Bromide, Pivalic AcidC4, C6Aryl-furo[2,3-b]pyridine
C-H Borylation[Ir(cod)OMe]₂/dtbpyB₂pin₂C4, C6Boryl-furo[2,3-b]pyridine
C-H AminationRh₂(esp)₂Sulfamate Ester, OxidantC4, C6Amino-furo[2,3-b]pyridine

Ring-Opening Reactions and Skeletal Rearrangements

The furo[2,3-b]pyridine core, an isostere of 7-azaindole, is characterized by the fusion of an electron-rich furan ring and an electron-deficient pyridine ring. nih.gov This inherent electronic dichotomy suggests that the bicyclic system is generally stable, and ring-opening reactions are not commonly observed under typical synthetic conditions. The stability is a key feature that makes this scaffold attractive for applications in medicinal chemistry. researchgate.net

While specific examples of ring-opening reactions or skeletal rearrangements commencing directly from this compound are not extensively documented in peer-reviewed literature, the structural relationship to 7-azaindoles implies that rearrangements could be theoretically plausible under specific, likely high-energy, conditions. However, research has more frequently focused on the synthesis of the furo[2,3-b]pyridine ring system itself or its functionalization, rather than its degradation or rearrangement. nih.gov

It is worth noting that ring-opening transformations have been studied in related, but more complex, fused pyridine systems. For instance, the ring-opening of 3-hydroxy-3,4-dihydropyrido[2,1-c] nih.govuni-rostock.deoxazine-1,8-diones has been investigated, demonstrating that such transformations are possible within more elaborate molecular frameworks. mdpi.com Similarly, the pyridine ring-opening of coordinated ligands like 2,2′-bipyridine in rhenium(I) carbonyl complexes has been mechanistically unraveled, though these conditions are highly specific to organometallic chemistry and not directly applicable to this compound in a general synthetic context. nih.gov

Redox Chemistry and Other Advanced Transformations of the Furo[2,3-b]pyridine Core

The redox chemistry of the furo[2,3-b]pyridine core is a nuanced area of study. The fused system's aromaticity suggests a degree of resistance to both oxidation and reduction. However, transformations involving the core have been documented, particularly in the synthesis of the aromatic system and in reactions of related sulfur-containing analogues.

One of the key synthetic routes to the furo[2,3-b]pyridine core involves the oxidation of a dihydrofuro[2,3-b]pyridine precursor. This transformation, typically achieved with an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), is crucial for the aromatization of the heterocyclic system. nih.gov This indicates that the non-aromatic precursor is susceptible to oxidation, leading to the stable aromatic furo[2,3-b]pyridine.

While direct oxidation of the aromatic this compound core is not well-documented, studies on the analogous thieno[2,3-b]pyridine system offer valuable insights. For example, 3-aminothieno[2,3-b]pyridine-2-carboxamides have been shown to undergo an unusual oxidative dimerization when treated with sodium hypochlorite (NaOCl). nih.govacs.org This reaction proceeds via a complex mechanism involving the cleavage of N-H and C(2)=C(3) bonds and the formation of new σ-bonds, without affecting the pyridine nitrogen or the sulfur atom. acs.org This suggests that under specific conditions, the electron-rich portion of such fused heterocycles can be susceptible to oxidative transformations.

Below is a table detailing the conditions for the oxidative dimerization of 3-aminothieno[2,3-b]pyridine-2-carboxamides, which may serve as a model for potential reactivity of the furo[2,3-b]pyridine core.

Starting MaterialReagentSolvent SystemProductYieldReference
3-aminothieno[2,3-b]pyridine-2-carboxamidesaq. NaOCl (10-fold excess)aqueous dioxanepyrido[3′′′′,2′′′′:4‴,5‴]thieno[2‴,3‴:4″,5″]pyrrolo[3″,4″:3′,4′]pyrrolo-[2′,3′:4,5]thieno[2,3-b]pyridine-6,13-diones37-55% nih.govacs.org
3-aminothieno[2,3-b]pyridine-2-carboxamidesaq. NaOClCH₂Cl₂–water (with PTC)pyrido[3′′′′,2′′′′:4‴,5‴]thieno[2‴,3‴:4″,5″]pyrrolo[3″,4″:3′,4′]pyrrolo-[2′,3′:4,5]thieno[2,3-b]pyridine-6,13-diones43-64% nih.govacs.org

Advanced transformations of the furo[2,3-b]pyridine core often involve palladium-catalyzed cross-coupling reactions at halogenated positions, such as the bromine atom in this compound, to build more complex molecules. nih.gov These reactions, however, maintain the integrity of the furo[2,3-b]pyridine core.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 2-Bromofuro[2,3-b]pyridine in solution. A combination of one-dimensional (¹H, ¹³C) and multidimensional experiments allows for the complete and unequivocal assignment of all proton and carbon signals.

Multidimensional NMR experiments are indispensable for mapping the intricate network of covalent bonds and spatial relationships within the this compound molecule. These techniques resolve spectral overlap and provide detailed connectivity information that is unattainable from simple 1D spectra.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds (²JHH, ³JHH). For this compound, a COSY spectrum would reveal cross-peaks between H-4 and H-5, as well as between H-5 and H-6, confirming the connectivity within the pyridine (B92270) ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with their directly attached carbon atoms (¹JCH). This is a powerful tool for assigning carbon resonances based on their known proton assignments. Each protonated carbon in the this compound structure (C-3, C-4, C-5, C-6) would show a distinct correlation to its corresponding proton signal (H-3, H-4, H-5, H-6).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides crucial information about longer-range connectivity by detecting correlations between protons and carbons over two to four bonds (²JCH, ³JCH, ⁴JCH). This experiment is key to identifying quaternary carbons and piecing together the fused ring system. For instance, H-3 would show a correlation to the quaternary bridgehead carbon C-7a, and H-4 would show correlations to C-2, C-6, and C-7a.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect correlations between protons that are close in space, regardless of their bonding connectivity. While the rigid, planar structure of this compound limits the number of unique long-range spatial interactions, NOESY can confirm proximities, such as between H-3 and H-4.

The combined application of these techniques allows for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra. The expected chemical shifts are influenced by the electronegativity of the nitrogen and oxygen atoms and the anisotropic effects of the aromatic rings. Based on data from analogous compounds like 5-Bromo-1H-pyrrolo[2,3-b]pyridine, the following assignments can be predicted.

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
2-~129.0-
3~6.8~105.0C-2, C-3a, C-7a
3a-~150.0-
4~8.2~145.0C-2, C-5, C-6, C-7a
5~7.2~118.0C-3a, C-4, C-6, C-7
6~8.4~148.0C-4, C-5, C-7a
7a-~149.0-

While solution-state NMR provides data on individual molecules, solid-state NMR (ssNMR) offers insight into the structure and dynamics of the compound in its crystalline form. For this compound, ssNMR could be employed to study polymorphism—the existence of multiple crystalline forms—which can significantly impact physical properties. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would reveal distinct ¹³C chemical shifts for each polymorphic form. Furthermore, ssNMR is sensitive to intermolecular interactions. It could be used to probe supramolecular structures, such as π-stacking between the aromatic rings or potential halogen bonding involving the bromine atom, by analyzing changes in chemical shifts and relaxation times.

Dynamic NMR (DNMR) is used to study molecular processes that occur on the NMR timescale. The core structure of this compound is rigid and planar, precluding conformational equilibria. However, DNMR would be a valuable tool for studying the dynamic behavior of substituted derivatives. For example, if a bulky group were introduced at a position that allows for restricted rotation, DNMR techniques such as exchange spectroscopy (EXSY) or variable temperature (VT) NMR could be used to measure the rate of rotation and determine the energy barrier for this process.

Mass Spectrometry (MS) Approaches for Molecular Characterization

Mass spectrometry is a vital analytical technique that provides information on the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to within 5 ppm), which allows for the unambiguous determination of its elemental formula. For this compound, HRMS would be used to confirm its molecular formula, C₇H₄BrNO. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, leading to two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Molecular FormulaIsotopeTheoretical Exact Mass (Da)
C₇H₄⁷⁹/⁸¹BrNO[M]⁺ (with ⁷⁹Br)196.94798
[M+2]⁺ (with ⁸¹Br)198.94593

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce a spectrum of product ions. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. The analysis of these fragmentation pathways helps to confirm the arrangement of atoms within the molecule.

For the protonated molecule [C₇H₄BrNO+H]⁺, the fragmentation is expected to proceed through several characteristic pathways, including cleavages of the furan (B31954) and pyridine rings.

Proposed Key Fragmentation Pathways:

Loss of CO: A common fragmentation for furan-containing compounds is the neutral loss of carbon monoxide (28 Da) from the furan ring.

Loss of Br•: The bromine atom can be lost as a radical, leading to a significant fragment ion.

Furan Ring Opening: Cleavage of the C-O and C-C bonds within the furan ring can lead to various smaller fragments.

Pyridine Ring Fragmentation: Subsequent fragmentation may involve the characteristic loss of HCN (27 Da) from the pyridine nucleus.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral LossFragment Structure/Identity
197.9/199.9169.9/171.9CO[M+H-CO]⁺
197.9/199.9118.0Br• + H•[M-Br]⁺
169.9/171.9142.9/144.9HCN[M+H-CO-HCN]⁺
118.091.0HCN[M-Br-HCN]⁺

X-ray Diffraction Methodologies for Crystalline State Analysis

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Single-crystal X-ray diffraction (SC-XRD) provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. For this compound, obtaining a suitable single crystal would allow for the precise determination of the planar furo[2,3-b]pyridine (B1315467) ring system's geometry and the exact position of the bromine atom at the 2-position, confirming the regiochemistry. This technique would also reveal how the molecules pack in the crystal lattice, identifying any intermolecular interactions such as π-π stacking or halogen bonding that might influence the solid-state properties. While specific crystal structure data for this compound is not published, analysis of related structures, like 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, demonstrates how SC-XRD elucidates the planarity of fused heterocyclic rings and the influence of intermolecular forces like π-π interactions and C–H···N hydrogen bonds on the crystal packing.

Powder X-ray diffraction (PXRD) is a rapid, non-destructive technique used to analyze polycrystalline materials. It is primarily used for phase identification by comparing the experimental diffraction pattern to known patterns in a database. For a synthesized sample of this compound, PXRD would serve to confirm its crystalline phase and purity. Furthermore, PXRD is crucial for studying polymorphism—the ability of a compound to exist in more than one crystal structure. Different polymorphs can have distinct physical properties, and PXRD is the primary tool for identifying and distinguishing between them.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and bonding.

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. For this compound, these spectra would exhibit characteristic bands corresponding to the vibrations of the fused furan and pyridine rings and the carbon-bromine bond.

Aromatic C-H Stretching: Bands for the aromatic C-H stretching vibrations on the pyridine and furan rings are expected to appear in the region of 3000-3100 cm⁻¹.

Ring Stretching: The stretching vibrations of the C=C and C=N bonds within the fused aromatic rings typically produce a series of sharp bands in the 1400-1650 cm⁻¹ region.

C-O-C Stretching: The furan ring's C-O-C stretching vibrations would likely be observed between 1000-1300 cm⁻¹.

C-Br Stretching: The C-Br stretching vibration is expected to produce a strong band in the lower frequency region of the spectrum, typically between 500-700 cm⁻¹.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Associated Functional Group
Aromatic C-H Stretch3000 - 3100Pyridine/Furan Ring C-H
C=C / C=N Ring Stretch1400 - 1650Fused Aromatic Rings
C-O-C Stretch1000 - 1300Furan Ring
C-Br Stretch500 - 700Carbon-Bromine Bond

Electronic and Photophysical Characterization Techniques

These techniques investigate the electronic properties of a molecule by examining how it interacts with light, including the absorption of photons and the subsequent emission from excited states.

UV-Vis absorption spectroscopy measures the electronic transitions from the ground state to excited states. For aromatic systems like this compound, the spectrum is expected to show absorption bands in the UV region corresponding to π → π* and n → π* transitions. Studies on other furo[2,3-b]pyridine derivatives show characteristic absorption bands in the 250 to 390 nm range, which are attributed to the electronic transitions within the fused ring system researchgate.net. The bromine substituent may cause a slight shift in the absorption maxima (λ_max) compared to the unsubstituted parent compound.

Fluorescence spectroscopy measures the emission of light from the lowest singlet excited state (S₁) as the molecule returns to the ground state (S₀). Many furo[2,3-b]pyridine derivatives are known to be fluorescent. The emission spectrum is typically red-shifted relative to the absorption spectrum. The fluorescence quantum yield and the position of the emission maximum can be sensitive to the solvent polarity and the nature of substituents on the heterocyclic core. For example, some amino-substituted furo[2,3-b]pyridines exhibit emission that shifts to longer wavelengths in more polar solvents, indicating a more polar excited state researchgate.net.

TechniqueInformation ObtainedExpected Spectral Region
UV-Vis AbsorptionElectronic transitions (π → π, n → π)~250 - 390 nm
Fluorescence EmissionDe-excitation from S₁ state, excited state propertiesRed-shifted from absorption

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after excitation with a short pulse of light. This technique provides the fluorescence lifetime (τ_f), which is the average time the molecule spends in the excited singlet state before returning to the ground state. The lifetime is a key parameter for understanding the dynamics of the excited state, including the rates of radiative (fluorescence) and non-radiative decay processes.

Phosphorescence, emission from an excited triplet state (T₁), is another potential de-excitation pathway. While often weaker and with much longer lifetimes than fluorescence, phosphorescence spectroscopy can provide valuable information about intersystem crossing (the transition from a singlet to a triplet state) and the energy of the triplet state. Investigating these excited-state dynamics is crucial for applications in areas like organic electronics and photochemistry, but specific time-resolved data for this compound are not currently available.

Solvatochromism and Environmental Effects on Photophysical Properties

The photophysical properties of fluorescent molecules, such as this compound, are intrinsically linked to their surrounding environment. The phenomenon of solvatochromism, where the absorption and emission spectra of a compound shift in response to the polarity of the solvent, provides significant insight into the electronic structure and intermolecular interactions of the molecule. wikipedia.org This section explores the influence of the solvent and other environmental factors on the photophysical behavior of furo[2,3-b]pyridine derivatives, drawing parallels from studies on analogous heterocyclic systems due to the absence of specific literature on the 2-bromo derivative.

Influence of Solvent Polarity

The polarity of the solvent can significantly alter the energy levels of the ground and excited states of a fluorophore, leading to shifts in the absorption and emission maxima. wikipedia.org Generally, in solvatochromic dyes, the dipole moment changes upon electronic excitation. nih.gov

Positive Solvatochromism (Bathochromic Shift) : If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state to a greater extent than the ground state. This leads to a decrease in the energy gap and a red shift (bathochromic shift) in the emission spectrum. wikipedia.org For many donor-acceptor systems, this is a common observation.

Negative Solvatochromism (Hypsochromic Shift) : Conversely, if the ground state is more polar than the excited state, increasing solvent polarity will preferentially stabilize the ground state, resulting in a larger energy gap and a blue shift (hypsochromic shift) in the emission spectrum. wikipedia.org

For instance, studies on dipolar merocyanine dyes have shown a pronounced bathochromic shift in the fluorescence spectra with increasing solvent polarity, accompanied by a significant increase in the Stokes shift. nih.gov This indicates a more polar excited state that is stabilized by polar solvents. nih.gov

The following interactive table, based on data for a representative merocyanine dye, illustrates the effect of solvent polarity on absorption and emission maxima.

SolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (cm-1)
MCH534546400
Dioxane5505851080
CHCl35636121430
DCM5666191510
Acetone5636231750
ACN5626271850
DMSO5766371700

Effects on Fluorescence Quantum Yield and Lifetime

Solvent properties also exert a strong influence on the fluorescence quantum yield (ΦF) and lifetime (τF). For many fluorescent compounds, an increase in solvent polarity leads to a decrease in the fluorescence quantum yield. nih.gov This can be attributed to the facilitation of non-radiative decay pathways, such as internal conversion or intersystem crossing, in more polar environments. nih.gov

For example, piperidine-substituted naphthalimide derivatives exhibit their highest quantum yields in nonpolar solvents, with a decreasing trend as solvent polarity increases. nih.gov This quenching in polar media can be due to processes like photoinduced electron transfer (PET) or the formation of twisted intramolecular charge transfer (TICT) states, which are stabilized in polar solvents and provide non-radiative decay channels. nih.gov

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Similar to the quantum yield, the lifetime often decreases with increasing solvent polarity due to the opening of non-radiative decay pathways. mdpi.com However, specific interactions like hydrogen bonding can sometimes lead to an increase in lifetime by stabilizing the excited state. mdpi.com

The table below, with representative data for a fluorescent dye, demonstrates the variation of quantum yield and lifetime with the solvent.

SolventQuantum Yield (ΦF)Lifetime (τF, ns)
MCH0.01-
Dioxane0.110.45
CHCl30.250.88
DCM0.311.05
Acetone0.481.55
ACN0.551.77
DMSO0.672.05

Other Environmental Factors

Besides the solvent, other environmental conditions can affect the photophysical properties of this compound.

Viscosity : In viscous media, intramolecular rotations that can lead to non-radiative decay are often hindered. This can result in an increase in the fluorescence quantum yield. nih.gov Fluorophores that exhibit this behavior are known as molecular rotors. nih.gov

Temperature : Generally, an increase in temperature leads to a decrease in fluorescence intensity. This is due to the increased probability of non-radiative decay processes, such as internal conversion and vibrational relaxation, at higher temperatures.

Quenching : Fluorescence quenching is a process that decreases the fluorescence intensity of a sample. It can occur through various mechanisms, including collisional quenching by substances like molecular oxygen, or through the formation of non-fluorescent ground-state complexes. researchgate.net For nitrogen-containing heteroaromatics, interactions with proton acceptors like pyridine can also lead to strong fluorescence quenching. researchgate.net

pH : The pH of the environment can be a critical factor, especially for molecules with acidic or basic sites. Protonation or deprotonation of the furo[2,3-b]pyridine moiety could significantly alter its electronic structure and, consequently, its absorption and emission properties.

Theoretical and Computational Investigations of 2 Bromofuro 2,3 B Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemical research, providing detailed insights into molecular structure and properties at the atomic level. Methods like Density Functional Theory (DFT) and ab initio calculations are cornerstones of this field. DFT, particularly with functionals like B3LYP, is widely used for its balance of computational cost and accuracy in predicting the properties of heterocyclic compounds.

For a molecule like 2-Bromofuro[2,3-b]pyridine, these calculations would typically begin with geometry optimization, where the molecule's lowest energy conformation is determined. This optimized structure is the foundation for all subsequent property calculations. For instance, a DFT study on the related compound 2-bromo-3-hydroxy-6-methyl pyridine (B92270) was performed using the B3LYP functional with a 6-311G(d,p) basis set to determine its optimized geometry, upon which further electronic and spectroscopic analyses were based. researchgate.net A similar approach would be the standard for investigating this compound.

The electronic character of a molecule is dictated by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller gap generally suggests that the molecule is more reactive and can be more easily polarized.

In computational studies, the HOMO and LUMO energies are calculated after geometry optimization. For example, a DFT calculation on 6-bromo-3-(5-bromopentyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine determined the HOMO-LUMO energy gap to be 2.3591 eV. nih.gov Another study on 2-bromo-3-hydroxy-6-methyl pyridine calculated a significantly larger HOMO-LUMO gap of 5.39512 eV, highlighting how different substituents on the pyridine ring can dramatically alter the electronic properties. researchgate.net For this compound, the HOMO would likely be distributed across the electron-rich furo[2,3-b]pyridine (B1315467) ring system, while the LUMO would also be located over the aromatic core, ready to accept electron density in a chemical reaction. The energy gap would be a key indicator of its stability and reactivity profile.

CompoundMethodHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Reference
2-bromo-3-hydroxy-6-methyl pyridineB3LYP/6-311G(d,p)-6.582-1.1855.397 researchgate.net
6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridineB3LYP/6–311 G(d,p)-3.103-0.7442.359 nih.gov

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using the Gauge-Including Atomic Orbital (GIAO) method, typically in conjunction with DFT. This involves calculating the magnetic shielding tensors for the optimized molecular structure. While specific calculated data for this compound is not available, experimental data for related structures such as 1H-pyrrolo[2,3-b]pyridine derivatives show characteristic signals that can be used for comparison. nih.govrsc.orgekb.eg For this compound, theoretical calculations would predict the chemical shifts of the protons and carbons on the fused furan (B31954) and pyridine rings, accounting for the electron-withdrawing effects of the nitrogen atom and the bromine substituent.

UV-Vis Absorption Maxima: The electronic transitions that give rise to UV-Vis absorption can be modeled using Time-Dependent Density Functional Theory (TD-DFT). sharif.edu This method calculates the energies of excited states, which correspond to the absorption maxima (λmax). Studies on other furo[2,3-b]pyridine derivatives have shown that characteristic absorption bands in the 250 to 390 nm range are attributable to π → π* and n → π* transitions within the aromatic furo-pyridine core. researchgate.net TD-DFT calculations on this compound would be expected to predict transitions in this region, providing insight into its photophysical properties.

Spectroscopic ParameterComputational MethodPredicted Information
NMR Chemical ShiftsDFT (GIAO)¹H and ¹³C chemical shifts, aiding in structure confirmation.
UV-Vis AbsorptionTD-DFTElectronic transition energies (λmax) and oscillator strengths, corresponding to π → π* and n → π* transitions.

Quantum chemical calculations are a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

For this compound, a key area of investigation would be the nucleophilic aromatic substitution of the bromine atom. Computational studies could model the reaction pathway with various nucleophiles, determining whether the mechanism is concerted or proceeds through a Meisenheimer complex intermediate. By calculating the activation energies for different pathways, one could predict the regioselectivity and feasibility of various synthetic transformations, providing valuable guidance for experimental work.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While this compound is a relatively rigid molecule, molecular dynamics (MD) simulations could provide insight into its behavior in different environments, such as in various solvents or in the binding pocket of a biological target. MD simulations model the movement of atoms over time based on a force field, allowing for the exploration of conformational landscapes and intermolecular interactions.

For this molecule, MD simulations could be used to study how it interacts with water molecules in an aqueous solution or how it might orient itself within the active site of a protein. This information is particularly relevant in the context of drug design, where the furo[2,3-b]pyridine scaffold is known to be a pharmacophore for various therapeutic targets. researchgate.netcncb.ac.cn The simulations can reveal key hydrogen bonds, hydrophobic interactions, or other non-covalent forces that govern the molecule's behavior and binding affinity.

Chemoinformatics and Quantitative Structure-Property Relationship (QSPR) Methodologies

Chemoinformatics applies computational methods to solve chemical problems, often involving the analysis of large datasets. One of its key methodologies is the Quantitative Structure-Property Relationship (QSPR), which aims to build mathematical models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties.

In a QSPR study involving this compound, this compound would be part of a larger series of related furo[2,3-b]pyridine derivatives. For each molecule in the series, a set of numerical descriptors would be calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment). These descriptors would then be statistically correlated with an experimentally measured property, such as biological activity against a specific enzyme or cell line. nih.gov The resulting QSPR model could then be used to predict the properties of new, unsynthesized furo[2,3-b]pyridine derivatives, thereby prioritizing synthetic efforts towards compounds with the most promising characteristics.

Advanced Applications and Materials Science Perspectives of Furo 2,3 B Pyridine Scaffolds

Role as a Versatile Synthetic Building Block and Intermediate in Organic Synthesis

2-Bromofuro[2,3-b]pyridine is a highly valuable building block in organic synthesis, primarily due to the reactivity of its carbon-bromine bond. The bromine atom acts as a leaving group in numerous palladium-catalyzed cross-coupling reactions, providing a reliable and efficient means to form new carbon-carbon and carbon-nitrogen bonds. This capability is fundamental to its role as a precursor for more complex molecular structures.

Precursor to Complex Polycyclic Heterocyclic Architectures

The construction of extended, multi-ring heterocyclic systems is a cornerstone of modern drug discovery and materials science. This compound serves as an excellent starting point for synthesizing such complex architectures. Through sequential cross-coupling reactions, additional rings can be annulated onto the core furo[2,3-b]pyridine (B1315467) scaffold.

One powerful strategy involves an initial Sonogashira coupling of this compound with a terminal alkyne. wikipedia.orglibretexts.org The resulting 2-alkynylfuro[2,3-b]pyridine intermediate can then undergo a subsequent intramolecular cyclization reaction. For example, if the alkyne substituent contains a suitably positioned nucleophile, a cyclization can be induced to form a new fused ring. This domino reaction sequence, combining intermolecular coupling with intramolecular cyclization, provides a streamlined pathway to novel polycyclic systems that would be challenging to assemble otherwise. organic-chemistry.org This methodology has been successfully applied to generate a variety of fused heterocycles, including benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, which are derivatives of a novel heterocyclic system. researchgate.net

Construction of High-Value Organic Molecules and Scaffolds

The ability to precisely introduce a wide range of substituents makes this compound an indispensable intermediate for creating high-value organic molecules. Palladium-catalyzed cross-coupling reactions are the primary tools for these transformations, allowing chemists to tailor the properties of the final compound. nih.gov

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling this compound with various aryl or vinyl boronic acids or esters. organic-chemistry.orgwikipedia.org This method is exceptionally robust and tolerant of a broad range of functional groups, making it ideal for the late-stage functionalization of complex molecules. researchgate.net The synthesis of 2-arylfuro[2,3-b]pyridines via this method is crucial for developing molecules with applications ranging from pharmaceuticals to organic electronics. cncb.ac.cnnih.gov

Sonogashira Coupling: This reaction couples this compound with terminal alkynes, introducing a linear alkyne moiety onto the heterocyclic core. wikipedia.org This transformation is not only key for building precursors to polycyclic systems as mentioned above, but also for synthesizing conjugated molecules with interesting photophysical properties. researchgate.net The reaction is typically carried out under mild conditions using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction enables the synthesis of 2-aminofuro[2,3-b]pyridine derivatives from this compound and a wide variety of primary or secondary amines. wikipedia.org This reaction is a cornerstone of modern medicinal chemistry for accessing aryl amines, which are prevalent in bioactive compounds. nih.govresearchgate.net The development of specialized ligands has significantly expanded the scope of this reaction, allowing for the coupling of even challenging or volatile amines. researchgate.net

Table 1: Key Cross-Coupling Reactions of this compound

Reaction Name Coupling Partners Bond Formed Typical Catalyst System
Suzuki-Miyaura Coupling Organoboronic acid/ester C(sp²)–C(sp²) Pd Complex (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)
Sonogashira Coupling Terminal Alkyne C(sp²)–C(sp) Pd Complex (e.g., PdCl₂(PPh₃)₂), Cu(I) salt (e.g., CuI), Amine Base
Buchwald-Hartwig Amination Primary/Secondary Amine C(sp²)–N Pd Complex (e.g., Pd₂(dba)₃), Phosphine Ligand, Strong Base (e.g., NaOtBu)

Applications in Optoelectronic Materials and Devices

The unique electronic structure of the furo[2,3-b]pyridine scaffold, arising from the fusion of an electron-rich furan (B31954) and an electron-deficient pyridine (B92270), makes it an attractive candidate for optoelectronic applications. By using this compound as a starting material, various chromophores and electronically active groups can be attached at the 2-position to tune the material's properties for specific devices.

Development of Organic Light-Emitting Diode (OLED) Emitters and Host Materials

In OLED technology, host materials are crucial components of the emissive layer, where they facilitate efficient energy transfer to the light-emitting dopants. Pyridine-containing compounds are frequently employed as host materials due to their excellent thermal stability and high triplet energies, which are necessary for efficient blue phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. nih.gov

Starting from this compound, host materials can be synthesized by introducing hole-transporting (e.g., carbazole) and electron-transporting moieties through cross-coupling reactions like the Suzuki or Buchwald-Hartwig amination. The furo[2,3-b]pyridine core itself contributes to the bipolar charge transport properties required to balance holes and electrons in the emitting layer, thereby improving recombination efficiency. nih.gov For example, pyrene-based units, known for their strong emission and hole-transporting capabilities, can be coupled to the furo[2,3-b]pyridine scaffold to create multifunctional materials that act as both emitters and transporters. nih.gov The strategic design of these molecules allows for the creation of blue TADF-OLEDs with high external quantum efficiencies (EQE) exceeding 20%. nih.gov

Design of Fluorescent Probes and pH-Sensitive Sensors

Furo[2,3-b]pyridine derivatives exhibit intrinsic fluorescence, a property that can be harnessed for the development of chemical sensors. The sensitivity and selectivity of these sensors can be fine-tuned by attaching specific recognition units to the core scaffold, a task readily accomplished using this compound as the synthetic precursor.

For instance, a family of 3-amino-N-phenylfuro[2,3-b]pyridine-2-carboxamides has been synthesized and shown to function as novel fluorescent pH sensors. nih.gov These compounds display changes in their fluorescence emission in response to varying pH levels. The mechanism often involves a pH-dependent structural change, such as the opening and closing of a non-fluorescent spirolactam ring, which modulates the π-conjugation of the fluorophore and thus its emission wavelength. nih.gov This allows for the visualization of pH changes in different environments. By starting with this compound, one could envision synthesizing analogous probes where the bromo-group is replaced by a receptor unit designed to bind to specific analytes, extending the application to the detection of metal ions or other biologically relevant molecules. nih.gov

Ligand Design in Catalysis and Coordination Chemistry

Pyridine and its derivatives are fundamental ligands in coordination chemistry and homogeneous catalysis, owing to the ability of the nitrogen lone pair to coordinate with a wide variety of metal ions. nih.gov The furo[2,3-b]pyridine scaffold offers a more complex and sterically defined alternative to simple pyridines, allowing for the design of ligands with tailored electronic and steric properties.

This compound is an ideal precursor for synthesizing such advanced ligands. For example, a Suzuki coupling reaction can be used to synthesize 2,2'-bifuro[2,3-b]pyridines or 2-arylfuro[2,3-b]pyridines, which can act as bidentate N,N- or N,C-chelating ligands. These ligands are analogous to the widely used bipyridine and phenylpyridine ligands but feature the unique electronic signature of the furo[2,3-b]pyridine system. Such ligands can be used to create novel palladium(II) complexes or other transition metal catalysts. nih.gov The specific substituents on the furo[2,3-b]pyridine ring can influence the stability, solubility, and catalytic activity of the resulting metal complex, making this a promising strategy for developing new catalysts for cross-coupling and other organic transformations.

Polymer Chemistry and Functional Material Development

The incorporation of the furo[2,3-b]pyridine scaffold into polymer chains is a promising strategy for developing novel functional materials. The rigid, planar structure of the fused ring system is ideal for creating conjugated polymers with interesting optoelectronic properties, while the pyridine nitrogen atom offers a site for tuning solubility, directing assembly, or coordinating with metal ions.

The compound this compound is particularly well-suited for polymer synthesis. The bromine atom serves as a highly effective "functional handle" for modern cross-coupling polymerization techniques. nih.gov Methodologies such as Suzuki-Miyaura, Stille, and direct arylation polymerization, which are pillars of conjugated polymer synthesis, rely on monomers bearing halogen substituents. These reactions allow for the controlled and efficient formation of carbon-carbon bonds, enabling the construction of well-defined polymer backbones incorporating the furo[2,3-b]pyridine unit.

While specific polymers based on this compound are not yet widely reported, the potential properties of such materials can be inferred from related systems. Five-membered aromatic rings containing Group 16 elements (like the furan component) are foundational building blocks for π-conjugated polymers. rsc.org Integrating the furo[2,3-b]pyridine moiety could lead to polymers with:

Tunable Electronic Properties: The combination of the electron-donating furan and electron-accepting pyridine within the same monomer unit can create polymers with a tailored HOMO/LUMO energy gap, which is crucial for applications in organic electronics like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Enhanced Intermolecular Interactions: The planarity of the scaffold can promote π-π stacking, facilitating charge transport along the polymer chains.

Post-Polymerization Functionality: The Lewis basic nitrogen atom of the pyridine ring can be protonated or coordinated to metal cations, allowing the polymer's properties (e.g., solubility, optical absorption) to be modified after synthesis. This opens possibilities for creating sensory materials or stimuli-responsive polymers.

Improved Thermal Stability: The inherent rigidity of the fused-ring structure is expected to impart high thermal stability to the resulting polymers, a desirable feature for high-temperature applications. nih.gov

The table below outlines the key characteristics of this compound as a monomer for functional polymer development.

PropertyRelevance to Polymer ChemistryResearch Finding
Functional Handle Enables polymerization via cross-coupling methods.The bromo-substituent is a standard leaving group for reactions like Suzuki and Stille coupling, which are widely used for synthesizing conjugated polymers. nih.govmdpi.com
Rigid Bicyclic Core Provides thermal stability and promotes chain planarity for efficient charge transport.Fused heterocyclic systems are known to enhance the rigidity and thermal properties of polymers. nih.gov
Inbuilt Dipole The electron-rich furan fused to an electron-deficient pyridine creates an intrinsic dipole.This electronic asymmetry is a key strategy for tuning the bandgap and electronic behavior of conjugated materials. nih.gov
Coordination Site The pyridine nitrogen can bind to metals or act as a hydrogen bond acceptor.Pyridine-containing polymers are explored for their ability to form metal-organic frameworks, sensory materials, and self-healing systems. nih.govchemrxiv.org

Supramolecular Chemistry and Self-Assembly Studies

The furo[2,3-b]pyridine scaffold is an attractive candidate for designing molecules capable of spontaneous organization into complex, well-defined supramolecular architectures. The principles of supramolecular chemistry rely on non-covalent interactions, such as hydrogen bonding, metal coordination, and π-π stacking, to direct the self-assembly of molecular components. The furo[2,3-b]pyridine unit possesses key features that can be exploited for these purposes.

The pyridine nitrogen atom is a potent Lewis basic site, making it an excellent ligand for coordinating with a wide range of metal ions. This interaction is a powerful tool for driving the self-assembly of intricate structures. By analogy with other pyridine-containing ligands, derivatives of furo[2,3-b]pyridine could be used to construct:

Discrete Metallosupramolecular Cages: By functionalizing the scaffold with additional binding sites, it is possible to create rigid ligands that form closed, cage-like structures upon coordination with metal ions.

Coordination Polymers: The use of furo[2,3-b]pyridine as a bridging ligand can lead to the formation of one-, two-, or three-dimensional coordination polymers or metal-organic frameworks (MOFs). nih.gov

Self-Assembled Macrocycles: The geometric constraints of the scaffold can be used to direct the formation of macrocycles through metal-template synthesis or dynamic covalent chemistry.

Detailed studies on macrocycles containing the bis(1,2,3-triazolyl)pyridine (btp) motif, which is structurally related to functionalized furo[2,3-b]pyridines, provide a clear precedent. These btp-based macrocycles have been shown to self-assemble with transition metal ions to form ML2 complexes and, in the solid state, higher-order structures such as nanotubes. researchgate.netrsc.org Similarly, terpyridyl and other multidentate pyridine ligands are routinely used to generate self-assembled organometallic squares and other complex shapes. nih.gov

The 2-bromo-substituent on the furo[2,3-b]pyridine ring provides a convenient point for synthetic elaboration. It can be replaced with other functional groups designed to introduce secondary binding sites, hydrogen bonding motifs (like amides), or moieties that enhance π-π stacking, thereby enabling the creation of more sophisticated, hierarchically assembled systems.

The table below summarizes the potential roles of the furo[2,3-b]pyridine scaffold in directing supramolecular assembly, based on findings from analogous systems.

Interaction TypeStructural MotifResulting Supramolecular StructureAnalogous System Finding
Metal Coordination Pyridine Nitrogen AtomDiscrete metallacages, coordination polymers, metal-organic frameworks (MOFs).Pyridine-based ligands are fundamental units for directing the self-assembly of complex architectures like organometallic squares and polymers. nih.govnih.gov
π-π Stacking Planar Furo[2,3-b]pyridine CoreStacked columnar arrays, nanotubes.Macrocycles containing bis(1,2,3-triazolyl)pyridine motifs have been observed to form nanotube structures in the solid state through intermolecular stacking. researchgate.netrsc.org
Hydrogen Bonding Functional groups attached via the 2-position (e.g., amides)Chains, sheets, and other extended networks.Isophthalamide functionalities incorporated into pyridine-based macrocycles are shown to be effective for anion binding and directing assembly through N-H hydrogen bonds. researchgate.net

Q & A

Basic Research Questions

Q. How can researchers confirm the structural integrity of 2-bromofuro[2,3-b]pyridine after synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm the fused furan-pyridine ring system and bromine substitution pattern. Compare chemical shifts with structurally related compounds (e.g., 3-bromofuro[3,2-b]pyridine, δH 7.2–8.5 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : Verify the molecular ion peak (e.g., [M+H]+^+ at m/z 198.02 for C7_7H4_4BrNO) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structures to confirm regiochemistry, as seen in analogous brominated furopyridines .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection (NIOSH-approved masks) is required if ventilation is insufficient .
  • Ventilation : Use fume hoods for synthesis and purification steps to minimize inhalation of vapors or dust .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste as hazardous halogenated organic compounds .

Q. What are the standard synthetic routes for this compound?

  • Methodological Answer :

  • Cyclization Strategies : Start with 2-aminopyridine derivatives, followed by bromination and furan ring closure using catalysts like Pd(II) or Cu(I). Optimize reaction conditions (e.g., temperature, solvent polarity) to avoid side products .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate high-purity product (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :

  • Assay Validation : Cross-test compounds in standardized assays (e.g., kinase inhibition, cytotoxicity) using controls like 5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine for comparison .
  • Structural-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., replace bromine with chlorine) and evaluate changes in IC50_{50} values. Use computational docking to predict binding modes .
  • Batch Consistency : Verify synthetic reproducibility via HPLC purity checks and elemental analysis .

Q. What strategies improve regioselective functionalization of this compound for drug discovery?

  • Methodological Answer :

  • Directing Groups : Introduce temporary substituents (e.g., sulfonyl groups) to steer cross-coupling reactions (e.g., Suzuki-Miyaura) to specific positions .
  • Halogen Exchange : Replace bromine with iodine via Finkelstein reaction to enhance reactivity in Pd-catalyzed couplings .
  • Protection/Deprotection : Use Boc or benzyl groups to shield reactive sites during multi-step syntheses .

Q. How does this compound perform in material science applications compared to non-brominated analogs?

  • Methodological Answer :

  • Electronic Properties : Measure HOMO/LUMO levels via cyclic voltammetry. Bromine’s electron-withdrawing effect lowers LUMO, enhancing n-type semiconductor behavior .
  • Thermal Stability : Conduct thermogravimetric analysis (TGA); brominated derivatives typically show higher decomposition temperatures (~250°C) than chloro analogs .
  • Optical Characterization : Compare UV-Vis absorption spectra; bromine red-shifts absorption maxima due to increased conjugation .

Key Challenges and Solutions

  • Synthetic Yield Optimization : Low yields in cross-coupling reactions can be addressed using microwave-assisted synthesis or flow chemistry .
  • Biological Activity Variability : Use high-content screening (HCS) to assess off-target effects and validate mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.